Diglycerol isostearate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

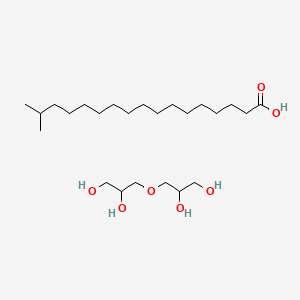

Diglycerol isostearate is a useful research compound. Its molecular formula is C24H50O7 and its molecular weight is 450.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Cosmetics

DGI is widely used in cosmetic formulations due to its beneficial properties:

- Emulsifier : It stabilizes oil-in-water emulsions, improving texture and consistency in creams and lotions.

- Humectant : DGI retains moisture in the skin, enhancing hydration levels .

- Skin Conditioning Agent : It provides a smooth feel to the skin and helps in the delivery of active ingredients .

Case Study: Skin Moisturizing Formulations

A study demonstrated that formulations containing DGI effectively improved skin hydration compared to those without it. The combination of glycerol and diglycerol at varying ratios showed synergistic effects on moisture retention .

Pharmaceutical Applications

In pharmaceuticals, DGI serves several roles:

- Drug Delivery Systems : DGI can be utilized in liposomal formulations for controlled drug release. Its ability to form stable vesicles enhances the bioavailability of encapsulated drugs .

- Active Ingredient Carrier : Due to its surfactant properties, DGI facilitates the absorption of active pharmaceutical ingredients through biological membranes.

Case Study: Liposomal Drug Delivery

Research indicated that liposomes prepared with DGI exhibited improved stability and drug encapsulation efficiency compared to conventional formulations. This advancement can lead to more effective therapies with reduced side effects .

Food Industry Applications

DGI finds applications in the food industry as well:

- Food Emulsifier : It is used to stabilize emulsions in products like margarine and dressings, enhancing texture and shelf life.

- Fat Substitute : DGI has been investigated for its potential to replace fats in low-calorie food products without compromising flavor or texture .

Biological Activities

Research has highlighted several biological activities associated with DGI:

- Antimicrobial Properties : DGI exhibits antimicrobial activity by disrupting bacterial cell membranes, making it a potential candidate for preservative applications in cosmetics and food products .

- Anti-Atherogenic Effects : Studies suggest that DGI may inhibit inflammation and oxidative stress, contributing to cardiovascular health by reducing fat accumulation in laboratory animals .

Safety and Regulatory Aspects

The safety of this compound has been assessed in various studies. It has been deemed safe for use in cosmetics at concentrations typically below 1% . Ongoing research continues to evaluate its long-term safety profile.

化学反应分析

Hydrolysis in Aqueous Environments

While diglycerol isostearate forms stable reverse micelles in nonpolar solvents like hexadecane , water addition induces micellar swelling and structural changes:

-

Micellar Swelling : Water incorporation increases micellar core size (up to 1.98 nm radius) and aggregation number .

-

Ester Hydrolysis : Though not explicitly measured, ester hydrolysis is thermodynamically favored in aqueous acidic or basic conditions, potentially cleaving isostearate chains from the diglycerol backbone.

Effect of Water on Micellar Structure

| Water Content | Structural Change | Reference |

|---|---|---|

| Low | Compact reverse micelles | |

| High | Swollen micelles with elongated prolate shape |

Thermal Stability and Decomposition

Elevated temperatures reduce micellar size due to:

Temperature-Dependent Structural Changes

| Temperature (°C) | Micellar Size (Radius, nm) | Shape |

|---|---|---|

| 25 | 1.98 | Spherical/Prolate |

| 60 | 1.65 | Compact prolate |

Structural Modulation via Lipophilic Tail Architecture

The number of isostearate chains per surfactant molecule critically influences reactivity:

属性

CAS 编号 |

73296-86-3 |

|---|---|

分子式 |

C24H50O7 |

分子量 |

450.6 g/mol |

IUPAC 名称 |

3-(2,3-dihydroxypropoxy)propane-1,2-diol;16-methylheptadecanoic acid |

InChI |

InChI=1S/C18H36O2.C6H14O5/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;7-1-5(9)3-11-4-6(10)2-8/h17H,3-16H2,1-2H3,(H,19,20);5-10H,1-4H2 |

InChI 键 |

CKIYSWRVDRLJDR-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(COCC(CO)O)O)O |

规范 SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(COCC(CO)O)O)O |

Key on ui other cas no. |

191288-65-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。